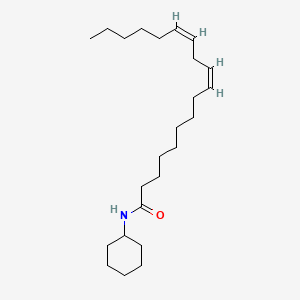
Clinolamide
Overview
Description
Preparation Methods
Clinolamide can be synthesized using the dicyclohexylcarbodiimide method, which is commonly used in polypeptide chemistry . This method involves the condensation of linoleic acid with cyclohexylamine. The reaction is typically carried out in the presence of dicyclohexylcarbodiimide as a coupling agent, which facilitates the formation of the amide bond . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring the purity and yield of the compound.
Chemical Reactions Analysis
Clinolamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can convert this compound into different reduced forms, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts that facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Clinolamide has been extensively studied for its scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: this compound is used as a model compound in studies involving amide synthesis and reactions.
Mechanism of Action
Clinolamide exerts its effects primarily through its interaction with cholesterol metabolism pathways. It is believed to inhibit the absorption of cholesterol in the intestines, leading to a reduction in blood cholesterol levels . The exact molecular targets and pathways involved in this process are still under investigation, but it is thought to involve the modulation of enzymes and transporters related to cholesterol metabolism.
Comparison with Similar Compounds
Clinolamide is part of a class of compounds known as linoleamides, which are derived from linoleic acid. Similar compounds include:
- N-isopropyl linoleamide
- N,N-diphenyl linoleamide
- N,N-methylcyclohexyl linoleamide
- N-linoleoylpyrrolidine
- N-(a-methylbenzyl) linoleamide (AC-223)
Among these, this compound is unique due to its specific structure and the presence of a cyclohexyl group, which contributes to its distinct cholesterol-lowering properties . Comparatively, AC-223 has been found to be more potent in terms of hypocholesterolemic activity .
Properties
CAS No. |
3207-50-9 |
|---|---|
Molecular Formula |
C24H43NO |
Molecular Weight |
361.6 g/mol |
IUPAC Name |
(9Z,12Z)-N-cyclohexyloctadeca-9,12-dienamide |
InChI |
InChI=1S/C24H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-24(26)25-23-20-17-16-18-21-23/h6-7,9-10,23H,2-5,8,11-22H2,1H3,(H,25,26)/b7-6-,10-9- |
InChI Key |
OFSPDNIHQQKLPZ-HZJYTTRNSA-N |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)NC1CCCCC1 |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Canonical SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)NC1CCCCC1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Clinolamide; Linolexamide; AC 32; Linoleic acid cyclohexylamide; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


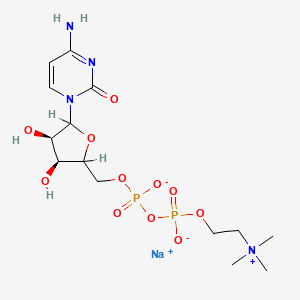
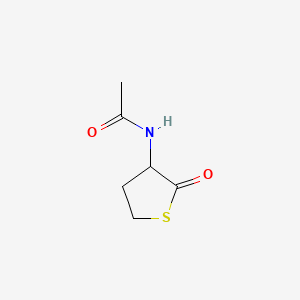
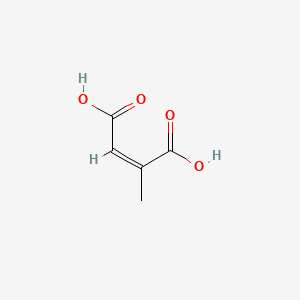

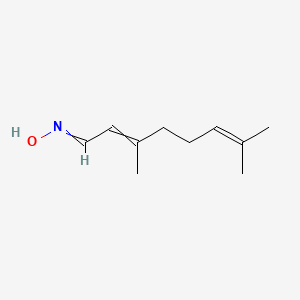
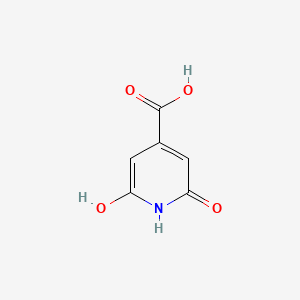
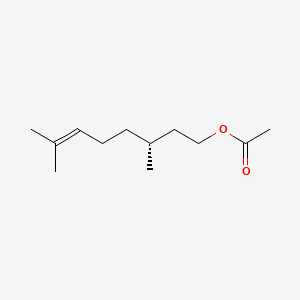
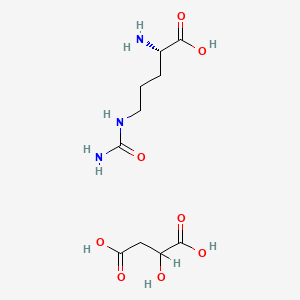
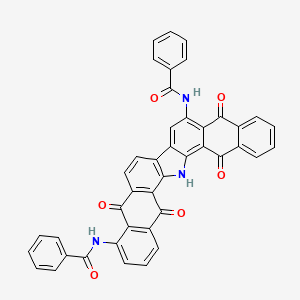

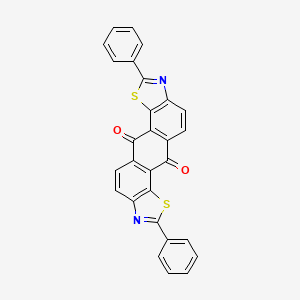
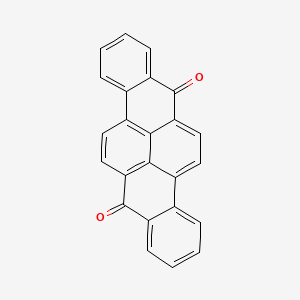
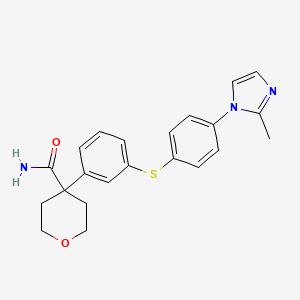
![N-(Benzylsulfonyl)seryl-N~1~-{4-[(Z)-amino(imino)methyl]benzyl}serinamide](/img/structure/B1669119.png)
